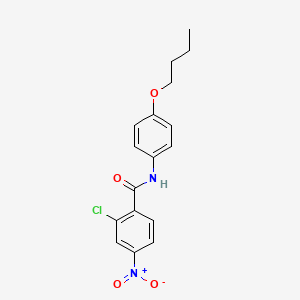
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide, also known as BNPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the volume-regulated anion channel (VRAC), which is involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration.
Wirkmechanismus
The mechanism of action of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves inhibition of VRAC. VRAC is a chloride channel that is involved in cell volume regulation, apoptosis, and migration. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide results in an increase in intracellular chloride concentration, which can lead to cell swelling and ultimately cell death.
Biochemical and Physiological Effects
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has a variety of biochemical and physiological effects on cells. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to result in an increase in intracellular chloride concentration, which can lead to cell swelling and ultimately cell death. In addition, N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide in lab experiments is its potent inhibition of VRAC. This allows researchers to study the effects of VRAC inhibition on a variety of physiological processes, including cell volume regulation, apoptosis, and migration. However, one limitation of using N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide in lab experiments is its potential toxicity. N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide. One area of research is the development of more potent and specific inhibitors of VRAC. Another area of research is the study of the effects of VRAC inhibition on different cell types and in different physiological contexts. Finally, the development of new therapeutic agents based on VRAC inhibition is an area of active research.
Synthesemethoden
The synthesis method for N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide involves several steps. The first step is the synthesis of 4-butoxyaniline, which is achieved by reacting 4-butoxyphenol with aniline in the presence of a catalyst. The second step is the synthesis of 2-chloro-4-nitrobenzoyl chloride, which is achieved by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride. The final step is the synthesis of N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide, which is achieved by reacting 4-butoxyaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been extensively studied in scientific research due to its potent inhibition of VRAC. VRAC is involved in a variety of physiological processes, including cell volume regulation, apoptosis, and migration. Inhibition of VRAC by N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide has been shown to have a variety of effects on cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration.
Eigenschaften
IUPAC Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)19-17(21)15-9-6-13(20(22)23)11-16(15)18/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTUGUHWEHBAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-2-chloro-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)



![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)